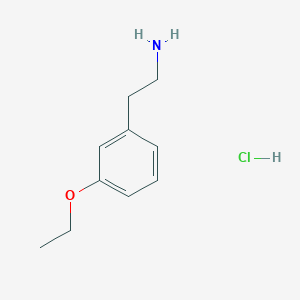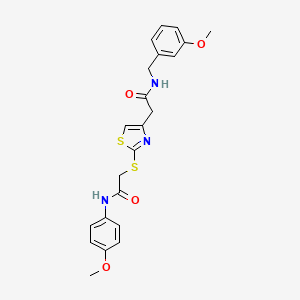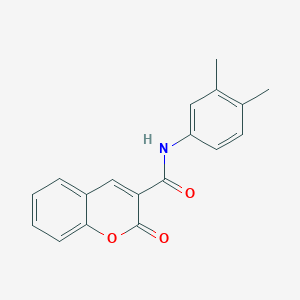![molecular formula C15H14N6OS B2997919 N-(benzo[c][1,2,5]thiadiazol-4-yl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide CAS No. 2034474-74-1](/img/structure/B2997919.png)
N-(benzo[c][1,2,5]thiadiazol-4-yl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule that contains a benzo[c][1,2,5]thiadiazole unit . Thiadiazoles are a sub-family of azole compounds, which are five-membered heterocyclic compounds containing one sulfur and two nitrogen atoms .
Synthesis Analysis
While specific synthesis methods for this compound were not found, thiadiazole-based compounds have been synthesized for various applications. For instance, a thiadiazole-based covalent triazine framework nanosheet was constructed by introducing an electron-deficient monomer into a 2D framework .Molecular Structure Analysis
The benzo[c][1,2,5]thiadiazole motif is a common component in electron donor-acceptor (D-A) systems, which have been extensively researched for use in photovoltaics or as fluorescent sensors .Applications De Recherche Scientifique
Heterocyclic Compound Synthesis
This compound is a part of a broader category of chemicals that have been used in the synthesis of innovative heterocycles. For instance, compounds incorporating a thiadiazole moiety have been synthesized and examined as insecticidal agents against the cotton leafworm, Spodoptera littoralis, showcasing their potential in agricultural applications (Fadda et al., 2017).
Antimicrobial Activity
Derivatives of N-(benzo[c][1,2,5]thiadiazol-4-yl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide have been explored for their antibacterial and antifungal activities. These compounds were synthesized and characterized, displaying significant activity against both gram-positive and gram-negative bacteria as well as various fungi (Patel & Patel, 2015).
Antitumor and Antibacterial Agents
Thiophene and N-substituted thieno[3,2-d]pyrimidine derivatives, related to the compound , have been synthesized and evaluated for their in vitro activity against human tumor cell lines and antibacterial activity. These studies have shown that some derivatives possess higher activity than standard drugs, indicating their potential in cancer therapy and infection control (Hafez et al., 2017).
Cytotoxic Activity
Studies on thiadiazole derivatives, including N-(pyridine-2-ylcarbamothioyl)benzamide derivatives and their copper(II) complexes, have revealed significant cytotoxic activity against various human cancer cell lines. This suggests their utility in developing novel cancer treatments (Adhami et al., 2014).
Electrochemical Applications
N-(2H-[1,2,4]thiadiazolo[2,3-a]pyridine-2-ylidene)benzamide has been used as a selective sensing material in the development of a chromium ion-selective electrode. This application demonstrates the compound's potential in environmental monitoring and analytical chemistry (Hajiaghababaei et al., 2016).
Orientations Futures
Propriétés
IUPAC Name |
N-(2,1,3-benzothiadiazol-4-yl)-6-pyrrolidin-1-ylpyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N6OS/c22-15(18-10-4-3-5-11-14(10)20-23-19-11)12-8-13(17-9-16-12)21-6-1-2-7-21/h3-5,8-9H,1-2,6-7H2,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVTSVYMXBPVERO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=NC(=C2)C(=O)NC3=CC=CC4=NSN=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[3-[(4-benzylpiperidin-1-yl)-pyridin-3-ylmethyl]-4,5-dimethylthiophen-2-yl]furan-2-carboxamide](/img/structure/B2997839.png)



![Methyl 2-[bis(methylsulfonyl)amino]-6-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2997846.png)
![7-(2-((1H-benzo[d]imidazol-2-yl)thio)ethyl)-8-(benzyl(methyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione](/img/structure/B2997848.png)


![N-(1-(1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)furan-2-carboxamide](/img/structure/B2997852.png)
![7-(4-bromophenyl)-3-((2-methylbenzyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2997853.png)
![3-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1-methylquinolin-4(1H)-one](/img/structure/B2997854.png)
![2-benzamido-N-(benzo[d][1,3]dioxol-5-ylmethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2997855.png)
